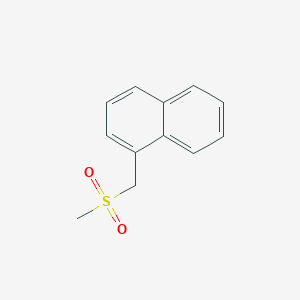

![molecular formula C12H11F3N2O B2538794 5-{1-[3-(trifluorométhyl)phénoxy]éthyl}-1H-pyrazole CAS No. 321998-98-5](/img/structure/B2538794.png)

5-{1-[3-(trifluorométhyl)phénoxy]éthyl}-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

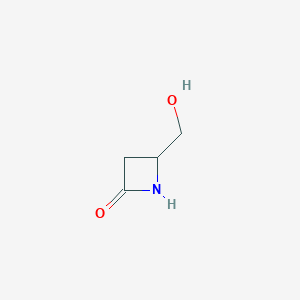

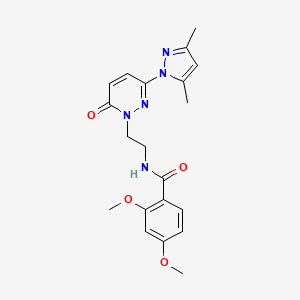

The compound "5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring and the phenoxyethyl substitution on the pyrazole ring suggest that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. In the case of trifluoromethyl-substituted pyrazoles, ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate has been used as a precursor for the condensation with arylhydrazines to produce ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates . Additionally, cross-coupling reactions such as Sonogashira-type and Suzuki coupling have been employed to introduce various substituents into the pyrazole ring, leading to a wide range of condensed pyrazoles and arylpyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis. This technique allows for the determination of the crystal structure, including bond lengths and angles, which can be compared with computational models such as density functional theory (DFT) calculations . The presence of substituents like the trifluoromethyl group can influence the molecular geometry and the electronic distribution within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for synthesizing substituted pyrazoles . The reactivity of the pyrazole ring can be further modified by the introduction of different functional groups, which can lead to the formation of novel compounds with potential biological activities . The trifluoromethyl group, in particular, is known to enhance the reactivity of the aromatic ring to which it is attached, potentially leading to unexpected products under certain reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the compound, its solubility, and its stability . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of the crystal structure . Additionally, the electronic properties, including the frontier molecular orbitals, can be studied using DFT calculations to gain insights into the reactivity and potential biological activity of the compound .

Applications De Recherche Scientifique

Méthodologie de synthèse : Synthèse à l’échelle industrielle

- Avancées récentes :

Stratégies émergentes : Cycloaddition catalysée par l’argent

- Approche innovante :

En résumé, les diverses applications du TFMP couvrent la protection des cultures, les produits pharmaceutiques, la médecine vétérinaire, les matériaux fonctionnels et les méthodologies de synthèse innovantes. Ses propriétés uniques continuent d’inspirer la recherche et le développement dans divers domaines scientifiques. 🌱🔬🚀

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthèse et application des trifluorométhylpyridines comme motif structurel clé dans les ingrédients agrochimiques et pharmaceutiques actifs. Journal of Pesticide Science, 46(2), 125–142. En savoir plus Yi, W., Li, Y., & Wang, J. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Dans Heterocycles. En savoir plus

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their interaction with biological targets .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific structure and the biological targets they interact with .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the metabolic stability and lipophilicity of the compound, which may influence its pharmacokinetic properties .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on their specific structure and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with biological targets .

Analyse Biochimique

Biochemical Properties

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole with various biomolecules, leading to changes in gene expression or enzyme activity.

Propriétés

IUPAC Name |

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-8(11-5-6-16-17-11)18-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUBNWVKDLEZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)

![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2538721.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)

![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)